

Spectroscopic Analysis of Tribromofluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tribromofluoromethane**

Cat. No.: **B1329301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tribromofluoromethane** (CBr_3F), a compound of interest in various chemical research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula of **tribromofluoromethane** is CBr_3F , and its molecular weight is approximately 270.72 g/mol .[\[1\]](#)[\[2\]](#) The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data for **Tribromofluoromethane**

Parameter	Value	Source
Chemical Shift (δ)	77.16 ppm (Referenced to CDCl_3)	[1]
Multiplicity	Quartet (due to $^1\text{J}\text{C-F}$ coupling)	
Coupling Constant ($^1\text{J}\text{C-F}$)	~300-350 Hz (Estimated)	

Table 2: ^{19}F NMR Spectroscopic Data for **Tribromofluoromethane**

Parameter	Value	Source
Chemical Shift (δ)	-70 to -80 ppm (Estimated, referenced to CFCI_3)	
Multiplicity	Singlet	

Note: An experimental ^{19}F NMR spectrum for **tribromofluoromethane** was not readily available in public databases. The estimated chemical shift is based on typical values for fluorinated methanes and related organofluorine compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of **tribromofluoromethane** is characterized by strong absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.

Table 3: Key Infrared Absorption Bands for **Tribromofluoromethane**

Wavenumber (cm^{-1})	Assignment	Intensity	Source
~1070	C-F Stretch	Strong	[3]
~650	C-Br Stretch	Strong	

Mass Spectrometry (MS)

The mass spectrum of **tribromofluoromethane** is characterized by a complex isotopic pattern due to the presence of three bromine atoms (^{79}Br and ^{81}Br isotopes). The molecular ion peak is often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine atoms.

Table 4: Major Mass Spectral Peaks for **Tribromofluoromethane**

m/z	Relative Intensity	Assignment	Source
272, 270, 268, 266	Variable	$[\text{CBr}_3\text{F}]^+$ (Molecular Ion Cluster)	[2]
193, 191, 189	High	$[\text{CBr}_2\text{F}]^+$	[1]
112, 110	Moderate	$[\text{CBrF}]^+$	
69	Low	$[\text{CF}_3]^+$ (rearrangement)	
31	Moderate	$[\text{CF}]^+$	

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organohalogen compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^{13}C and ^{19}F NMR spectra of **tribromofluoromethane**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- A solution of **tribromofluoromethane** (approximately 50-100 mg for ^{13}C NMR, 10-20 mg for ^{19}F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a suitable internal standard (e.g., tetramethylsilane for ^{13}C NMR, or an external reference for ^{19}F NMR) may be added.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Solvent: CDCl₃.
- Temperature: 298 K.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment.
- Solvent: CDCl₃.
- Temperature: 298 K.
- Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).
- Number of Scans: 64 or more.
- Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **tribromofluoromethane**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.
- For the ATR method, place a single drop of neat **tribromofluoromethane** directly onto the crystal.

- For the transmission method, place a drop of the liquid between two salt plates to create a thin film.[4]

Data Acquisition:

- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

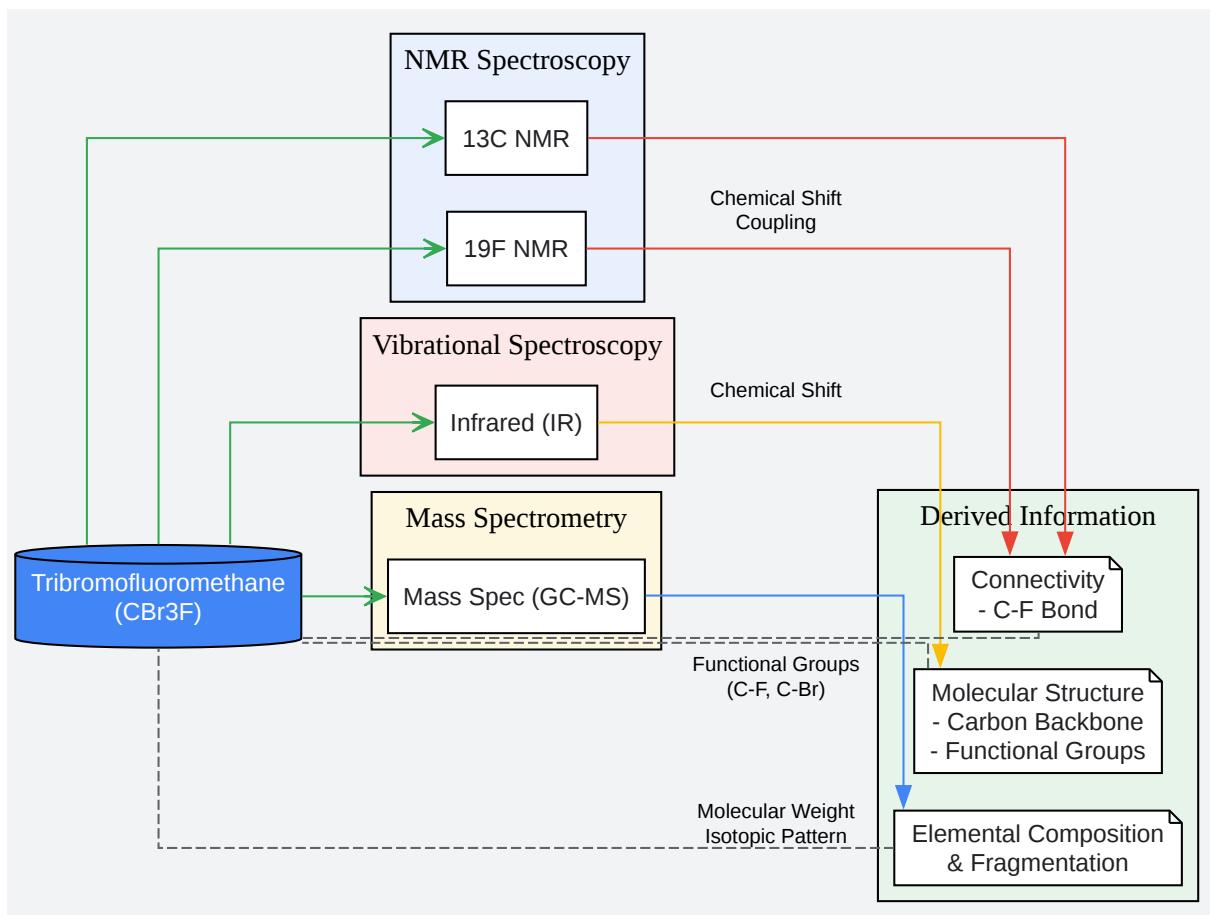
Gas Chromatography-Mass Spectrometry (GC-MS)

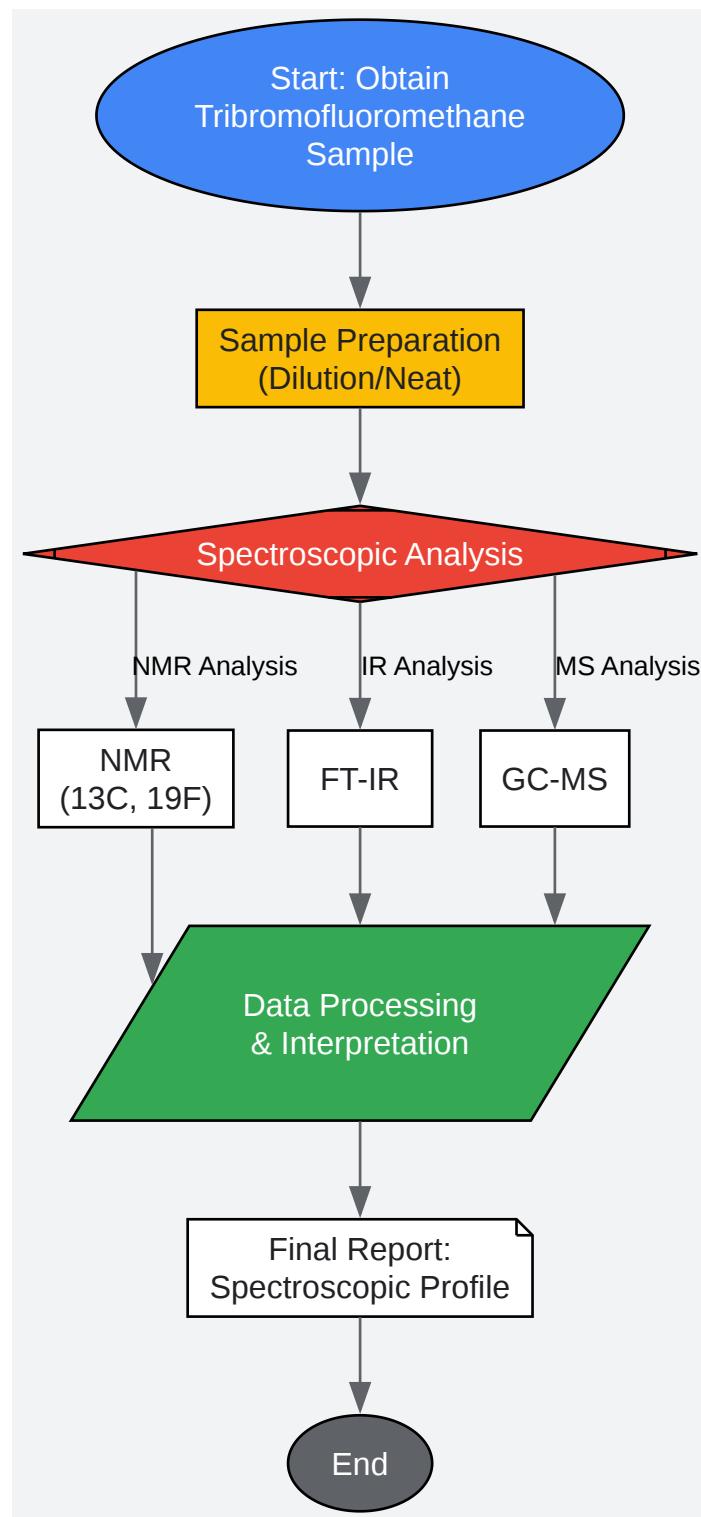
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **tribromofluoromethane** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 ppm.


GC-MS Parameters:


- Injection Volume: 1 μL .
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.

- Hold at 150 °C for 2 minutes.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 30-350.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tribromofluoromethane | CBr₃F | CID 67707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methane, tribromofluoro- [webbook.nist.gov]
- 3. Methane, tribromofluoro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Tribromofluoromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329301#spectroscopic-data-for-tribromofluoromethane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com